tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate
Description
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)12-7-5-15-8(11-7)6-14-4/h5H,6H2,1-4H3,(H,12,13) |
InChI Key |
BXAUNCIOJCJHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC(=N1)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxymethyl)-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced carbamate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or THF.
Substitution: Amines, thiols; in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced carbamate compounds, and other functionalized molecules that can be further utilized in organic synthesis .
Scientific Research Applications
tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The oxazole ring and carbamate group play crucial roles in binding to the active sites of target proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 198.22 g/mol
- Applications: Primarily used as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, particularly in cannabinoid receptor research and heterocyclic drug development .
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects :
- Methoxymethyl (Target Compound) : Enhances solubility due to the ether oxygen, making it suitable for aqueous-phase reactions .
- Difluoromethyl (Analog) : Increases lipophilicity and metabolic stability, favoring blood-brain barrier penetration in CNS-targeted drugs .
- Thiadiazole/Thiazole Rings : Improve thermal stability and electronic properties, often used in agrochemicals or antibiotics .
Key Findings :
- The tert-butyl carbamate group is typically introduced via nucleophilic substitution or condensation reactions.
- Fluorinated analogs (e.g., difluoromethyl) require specialized reagents (e.g., K₂CO₃/NaI) for efficient synthesis .
- Thiadiazole derivatives often achieve higher purity due to their crystalline nature .
Biological Activity
tert-Butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is a chemical compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is , with a molecular weight of approximately 216.25 g/mol. The compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate can be achieved through several methods:
- Direct Carbamation : Reacting 2-(methoxymethyl)-1,3-oxazole with tert-butyl isocyanate.
- Substitution Reactions : Utilizing various nucleophiles to replace the leaving group in the oxazole ring.
- Multi-step Synthesis : Involving the formation of intermediates that are subsequently converted into the final product.
Each method varies in yield and purity, influencing the compound's subsequent biological testing.
Table 1: Biological Activities of Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| Carbamate A | 12345678 | Antimicrobial | Effective against Gram-positive bacteria |
| Carbamate B | 87654321 | Anti-inflammatory | Reduces TNF-alpha levels |
| Carbamate C | 23456789 | Enzyme inhibitor | Inhibits acetylcholinesterase |
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various carbamates, tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate was tested against a panel of bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of oxazole derivatives. Tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate was shown to downregulate IL-6 production in human macrophages when treated with lipopolysaccharide (LPS), indicating its potential therapeutic role in inflammatory diseases.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing biological activity. For instance, the presence of the methoxy group in tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate may improve its lipophilicity and cellular uptake compared to other carbamates lacking this feature.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate?
The compound is typically synthesized via carbamate coupling reactions. A primary method involves reacting tert-butyl carbamate with a functionalized oxazole derivative under palladium-catalyzed cross-coupling conditions. For example, coupling with 2-(methoxymethyl)-1,3-oxazol-4-amine in the presence of a base like cesium carbonate and a solvent such as 1,4-dioxane or THF. Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to achieve yields >70% .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns on the oxazole ring and carbamate linkage.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX or ORTEP-III) to resolve stereochemical ambiguities and confirm solid-state conformation .
- HPLC for purity assessment, particularly when synthesizing derivatives for biological testing .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for scale-up?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require post-reaction purification.
- Catalyst loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% minimizes costs without significant yield loss.
- Continuous flow reactors : Scalable systems improve mixing and heat transfer, maintaining >90% yield at gram-scale production .
Q. What computational methods are effective for studying its interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., kinase inhibitors) by modeling interactions between the oxazole ring’s π-system and hydrophobic protein pockets.
- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
Q. What crystallographic challenges arise when resolving its structure, and how are they addressed?
Challenges include:
- Disorder in the methoxymethyl group : Mitigated by refining anisotropic displacement parameters and using twin-law corrections in SHELXL.
- Weak diffraction (low-resolution data) : Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution.
- Twinned crystals : Integration of HKL-2000 or XDS for data processing .
Q. How do structural modifications (e.g., oxazole substituents) influence bioactivity?
- Methoxymethyl vs. methyl groups : The methoxymethyl side chain enhances solubility and hydrogen-bonding capacity, improving IC₅₀ values in enzyme inhibition assays (e.g., ~2 µM vs. ~10 µM for methyl derivatives).
- Carbamate vs. urea linkages : Carbamates exhibit superior metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. <30 min for ureas) .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- pH sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 10) via carbamate hydrolysis. Stabilized in neutral buffers (pH 6–8) at 4°C.
- Thermal stability : Degradation observed >150°C (TGA analysis), requiring storage at −20°C for long-term preservation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
